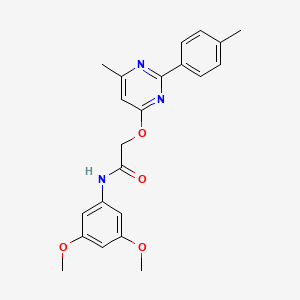

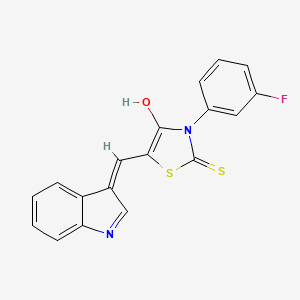

1-(2,4-dimethylphenyl)-N-(3-(1-hydroxyethyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1,2,3-triazole, a class of heterocyclic compounds characterized by the presence of a five-membered ring containing three nitrogen atoms. This particular molecule features a 1,2,3-triazole core substituted with a 2,4-dimethylphenyl group at the 1-position, a 3-(1-hydroxyethyl)phenyl group at the N-position, and a methyl group at the 5-position. The triazole ring is further substituted with a carboxamide group at the 4-position. The structure suggests potential for biological activity, given the prevalence of triazole derivatives in medicinal chemistry.

Synthesis Analysis

The synthesis of triazole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 3H- or 3-methyltriazoles can be achieved by cyclizing amidines obtained from benzamides and DMF- or DMA-dimethylacetal with phenylhydrazines . Another method involves coupling a trimethylsilyl derivative of methyl 1,2,4-triazole-3-carboxylate with a protected glycerol derivative, followed by amination and deprotection to yield triazole carboxamides . A similar compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was synthesized through a five-step process starting from 4-chlorobenzenamine, indicating the complexity and specificity of the synthetic routes for such molecules .

Molecular Structure Analysis

The molecular structure of triazole derivatives is crucial for their biological activity. The presence of substituents on the triazole ring can significantly influence the compound's properties and interactions with biological targets. For example, the substitution pattern on the triazole ring can affect the compound's ability to inhibit cyclooxygenase enzymes, as seen in a series of 1,2,4-triazole-3-carboxamides . The specific arrangement of the dimethylphenyl and hydroxyethylphenyl groups in the compound of interest would likely contribute to its unique binding characteristics and biological effects.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, often related to their biological mechanisms of action. The triazole ring can act as a scaffold for further chemical modifications, which can enhance the compound's therapeutic potential. For example, the anti-inflammatory activity of some triazole derivatives has been attributed to their ability to inhibit COX enzymes, which are key players in the inflammatory response . The specific chemical reactions and interactions of the compound would depend on its precise molecular structure and the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of carboxamide and hydroxyethyl groups in the compound of interest suggests potential for hydrogen bonding, which could affect its solubility and pharmacokinetic profile. The methyl groups may contribute to the compound's lipophilicity, potentially impacting its ability to cross biological membranes. These properties are essential for the compound's suitability as a drug candidate and its overall efficacy and safety profile.

Scientific Research Applications

Synthesis and Anticancer Applications

Compounds with structures similar to 1-(2,4-dimethylphenyl)-N-(3-(1-hydroxyethyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their potential in anticancer applications. For instance, the synthesis of functionalized amino acid derivatives has shown promise in designing new anticancer agents, with certain compounds exhibiting significant cytotoxicity against human cancer cell lines, including ovarian and oral cancers (Kumar et al., 2009). This suggests that similar compounds could be synthesized and tested for their efficacy in cancer treatment.

Molecular Structure and Interaction Studies

Another area of research involves studying the molecular structure and interactions of similar compounds. For example, the synthesis and establishment of new triazole carboxamides through NMR, IR, MS spectra, CHN analyses, and x-ray diffraction crystallography provide valuable insights into their molecular conformation and stabilization mechanisms through hydrogen bonding (Shen et al., 2013). This kind of research is crucial for understanding how these compounds interact at a molecular level, which can inform their design and synthesis for specific applications.

Antitumor and Antimicrobial Activities

Research into heterocyclic compounds, which share a structural resemblance, reveals their potential for novel synthesis of triazines and triazepines, showing significant anti-tumor activities against specific cancer cell lines (Badrey & Gomha, 2012). Additionally, the determination of biological and antioxidant activities of synthesized compounds indicates a broader spectrum of potential antimicrobial and therapeutic applications (Gilava et al., 2020).

Advanced Materials and Sensing Applications

The development of metal-organic frameworks (MOFs) using triazolate-carboxylate tectons for distinct gas sorption behaviors points towards the application of these compounds in materials science, particularly for gas storage and separation technologies (Chen et al., 2016). Furthermore, their use in luminescence sensing of benzaldehyde suggests potential in developing sensitive chemical sensors for environmental monitoring or industrial processes (Shi et al., 2015).

properties

IUPAC Name |

1-(2,4-dimethylphenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-12-8-9-18(13(2)10-12)24-14(3)19(22-23-24)20(26)21-17-7-5-6-16(11-17)15(4)25/h5-11,15,25H,1-4H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEOOGFTSSXKDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dimethylphenyl)-N-(3-(1-hydroxyethyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate](/img/structure/B3011488.png)

![N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3011491.png)

![2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane](/img/structure/B3011492.png)

![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3011493.png)

![Bicyclo[3.3.1]nonane-2,4-dione](/img/structure/B3011498.png)

![2-Chloro-N-(thieno[3,2-b]thiophen-5-ylmethyl)propanamide](/img/structure/B3011499.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011501.png)